4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide
Overview
Description
4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide is a chemical compound with significant importance in various scientific fields It is a derivative of pyridine, characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide typically involves the bromination of 2-(hydroxymethyl)-5-methylpyridine. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The reaction conditions, including temperature, solvent, and concentration of reagents, are optimized to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 4-Carboxy-2-(hydroxymethyl)-5-methylpyridine.
Reduction: 2-(Hydroxymethyl)-5-methylpyridine.
Substitution: 4-Methoxy-2-(hydroxymethyl)-5-methylpyridine.
Scientific Research Applications
4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in hydrophobic interactions with target molecules, influencing their biological activity and function .
Comparison with Similar Compounds
- 4-Bromo-2-(hydroxymethyl)phenol
- 2-Bromo-5-methylpyridine
- 4-Methyl-2-(hydroxymethyl)pyridine
Comparison: 4-Bromo-2-(hydroxymethyl)-5-methylpyridine Hydrobromide is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-Bromo-2-(hydroxymethyl)phenol lacks the methyl group, which can significantly alter its chemical properties and applications .
Properties
IUPAC Name |
(4-bromo-5-methylpyridin-2-yl)methanol;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-5-3-9-6(4-10)2-7(5)8;/h2-3,10H,4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLVZFLCNVLPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956369-83-7 | |
Record name | 2-Pyridinemethanol, 4-bromo-5-methyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956369-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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